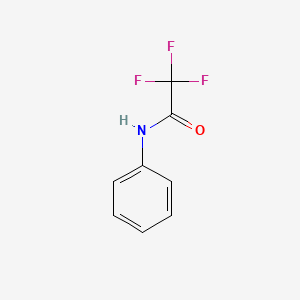

2,2,2-Trifluoro-N-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQIENQEZURNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193398 | |

| Record name | Trifluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-24-0 | |

| Record name | 2,2,2-Trifluoro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 404-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75VUZ1674I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-N-phenylacetamide, also known as trifluoroacetanilide, is a fluorinated derivative of acetanilide. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Phenyltrifluoroacetamide, Trifluoroacetanilide | N/A |

| CAS Number | 404-24-0 | N/A |

| Molecular Formula | C₈H₆F₃NO | N/A |

| Molecular Weight | 189.13 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 86-90 °C | [1] |

| Boiling Point | 220-225 °C | N/A |

| Density (estimate) | 1.3305 g/cm³ | N/A |

| pKa (predicted) | 10.05 ± 0.70 | N/A |

| SMILES | C1=CC=C(C=C1)NC(=O)C(F)(F)F | N/A |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions.[2][3]

Synthesis of this compound via Acylation of Aniline

This protocol describes the synthesis of this compound by the acylation of aniline with trifluoroacetic anhydride.

Materials:

-

Aniline (toxic, handle in a fume hood)

-

Trifluoroacetic anhydride (corrosive and lachrymatory)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

This protocol outlines the purification of the crude this compound.[4][5][6]

Materials:

-

Crude this compound

-

Ethanol/water mixture (or another suitable solvent system)

-

Erlenmeyer flask, hot plate, filter paper, Büchner funnel, vacuum flask.

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Analytical Characterization

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a general framework for the analysis of this compound purity.[8][9][10]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 240-250 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group and a signal for the amide proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.8 ppm. The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, the carbonyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound and a general analytical workflow using RP-HPLC.

References

- 1. jcbsc.org [jcbsc.org]

- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. LabXchange [labxchange.org]

- 8. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. media.neliti.com [media.neliti.com]

- 10. sciensage.info [sciensage.info]

Spectroscopic Profile of 2,2,2-Trifluoro-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in chemical synthesis and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | H-2', H-6' |

| ~7.40 | t | 2H | H-3', H-5' |

| ~7.20 | t | 1H | H-4' |

| ~8.50 | br s | 1H | N-H |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 154.7 (q, J ≈ 37 Hz) | C=O |

| 136.1 | C-1' |

| 129.3 | C-3', C-5' |

| 125.4 | C-4' |

| 120.7 | C-2', C-6' |

| 115.8 (q, J ≈ 288 Hz) | CF₃ |

¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Reference |

| -75.7 | s | CCl₃F |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~1720 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1210, 1160 | Strong | C-F Stretch |

| ~750, 690 | Strong | C-H Bending (monosubstituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ |

| 120 | Moderate | [M - CF₃]⁺ |

| 93 | High | [C₆H₅NH₂]⁺ |

| 92 | Moderate | [C₆H₅N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR: A simple pulse-acquire sequence is used. The spectral width will depend on the chemical shift of the fluorine atoms, and an external reference standard (e.g., CCl₃F) is typically used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2,2,2-Trifluoro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) assignments for 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of experimentally derived and published ¹H and ¹³C NMR data in publicly accessible literature, this document combines established synthetic protocols with predicted spectral data to serve as a comprehensive resource.

Synthesis Protocol

A standard and effective method for the synthesis of this compound involves the acylation of aniline with trifluoroacetic anhydride. This reaction is typically straightforward and high-yielding.

Materials:

-

Aniline

-

Trifluoroacetic anhydride

-

Dichloromethane (or another suitable aprotic solvent)

-

Water

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve aniline in dichloromethane and cool the solution in an ice bath (0 °C).

-

Slowly add a solution of trifluoroacetic anhydride in dichloromethane to the stirring aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for one hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

NMR Spectroscopy Experimental Protocol

For the acquisition of ¹H and ¹³C NMR spectra, the following general protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters should be used.

-

¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard for obtaining singlets for each unique carbon atom.

-

Predicted NMR Data

In the absence of experimentally verified and published data, the following ¹H and ¹³C NMR spectral assignments for this compound are based on established chemical shift prediction algorithms and analysis of analogous structures.

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H |

| ~7.6 | Doublet | 2H | ortho-H (Phenyl) |

| ~7.4 | Triplet | 2H | meta-H (Phenyl) |

| ~7.2 | Triplet | 1H | para-H (Phenyl) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 (quartet, JCF ≈ 37 Hz) | C=O |

| ~136 | ipso-C (Phenyl) |

| ~129 | meta-C (Phenyl) |

| ~125 | para-C (Phenyl) |

| ~120 | ortho-C (Phenyl) |

| ~116 (quartet, JCF ≈ 288 Hz) | CF₃ |

Note on Coupling: The trifluoromethyl (CF₃) group will cause splitting of the carbonyl carbon signal into a quartet in the ¹³C NMR spectrum due to through-bond coupling. Similarly, the CF₃ group will exhibit a strong singlet in the ¹⁹F NMR spectrum. A 1989 article in the Journal of Fluorine Chemistry may contain experimental ¹⁹F NMR data for this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to spectral analysis of this compound.

This guide provides a foundational understanding of the synthesis and expected NMR characteristics of this compound. For definitive assignments, experimental verification remains the gold standard. Researchers are encouraged to acquire their own spectral data for this compound for precise analysis.

Crystal Structure Analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide: A Technical Overview

Disclaimer: This technical guide details the crystal structure analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, a derivative of the requested 2,2,2-Trifluoro-N-phenylacetamide. As of the latest search, comprehensive crystallographic data for this compound is not publicly available. The analysis of this closely related structure provides valuable insights into the conformational properties and intermolecular interactions that can be expected in similar trifluoroacetanilide derivatives.

Introduction

Trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. The acetamide linkage provides a key structural motif for building larger molecular architectures and engaging in specific intermolecular interactions. This document provides an in-depth analysis of the single-crystal X-ray diffraction data for (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, offering a detailed look at its molecular geometry, crystal packing, and the non-covalent interactions that govern its solid-state structure.

Molecular and Crystal Structure

The crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide reveals a molecule with a distinct conformation and a packing arrangement dominated by hydrogen bonding. The nitroalkene moiety adopts an E conformation.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for the title compound.

| Parameter | Value |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| Volume (ų) | Not Specified |

| Z | Not Specified |

| Temperature (K) | Not Specified |

| Wavelength (Å) | Not Specified |

| Final R indices [I>2σ(I)] | Not Specified |

| R indices (all data) | Not Specified |

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results.

Selected Torsion Angles

The conformation of the molecule is defined by several key torsion angles, indicating a twisted relationship between the functional groups.

| Torsion Angle | Value (°) |

| C2-C1-N1-C9 | 44.01(4) |

| C7-C8-N2-O3 | 16.57(3) |

| C6-C7-C8-N2 | 179.75(4) |

The dihedral angle between the C=C double bond and the benzene ring is 16.24(3)°.[1]

Intermolecular Interactions

The crystal packing of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide is stabilized by a network of intermolecular hydrogen bonds. These include N–H···O and N–H···F interactions.[1] Additionally, weak C–H···O contacts contribute to the overall crystal cohesion.[1] An intramolecular N1–H1···F hydrogen bond is also observed.[1]

Experimental Protocols

Synthesis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide

A solution of 2,2,2-trifluoro-N-(2-formylphenyl)acetamide (1 mmol) and nitromethane (5 mmol) in dichloromethane (1.0 mL) was stirred at room temperature with piperidine (0.1 mL) acting as a catalyst.[1] Upon completion of the reaction, the mixture was extracted with dichloromethane and washed with 1M aqueous HCl.[1] The solvent was removed under vacuum, and the resulting residue was purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (3:1) eluent.[1]

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained and data was collected to determine the molecular structure. The structure was solved and refined, though specific details of the diffractometer, software used for data collection and processing, and refinement methods were not detailed in the available literature. The positions of the hydrogen atoms were likely determined from difference maps and refined using a riding model. It is noted that the two oxygen atoms of the nitro group and the three fluorine atoms of the trifluoromethyl group were disordered over two positions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of the title compound.

Caption: General workflow for synthesis and crystal structure analysis.

Molecular Interactions

This diagram conceptualizes the key intermolecular hydrogen bonding interactions present in the crystal lattice of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide.

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

References

Technical Guide: Determining the Solubility of 2,2,2-Trifluoro-N-phenylacetamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for determining the solubility of the chemical compound 2,2,2-Trifluoro-N-phenylacetamide in various common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Overview of this compound

This compound is an amide derivative of trifluoroacetic acid and aniline.[1] Its physical and chemical properties, including solubility, are of significant interest in fields such as medicinal chemistry and materials science.[2][3] The trifluoromethyl group can significantly influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility profile compared to its non-fluorinated analog, acetanilide. While acetanilide is known to be soluble in polar organic solvents, the solubility of its trifluoro-derivative must be determined empirically.

Experimental Methodologies for Solubility Determination

Several robust methods exist for the quantitative determination of a compound's solubility. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation. The following are detailed protocols for commonly employed techniques.

2.1. Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[4][5][6][7] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[4][7]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid is necessary to confirm saturation.[4]

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid disturbing the solid, filtration through a syringe filter (compatible with the organic solvent) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition or loss of the solute.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

2.2. UV-Visible (UV-Vis) Spectroscopy Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It is a high-throughput and sensitive technique.[8][9][10]

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

2.3. Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC)

The shake-flask method is a classical and reliable technique for determining thermodynamic solubility.[11] Combining it with HPLC allows for accurate quantification, especially in complex mixtures or when the compound lacks a strong UV-Vis chromophore.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Follow the procedure for preparing a saturated solution as outlined in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation for HPLC Analysis:

-

Filter the saturated supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm).

-

Dilute a known volume of the filtrate with the mobile phase used for HPLC analysis to a concentration suitable for detection.

-

-

HPLC Analysis:

-

Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detection wavelength) to separate and quantify this compound.

-

Inject a known volume of the diluted sample onto the HPLC system.

-

Determine the concentration of the compound by comparing its peak area to a previously generated calibration curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Data Presentation: Comparison of Solubility Determination Methods

| Method | Principle | Advantages | Disadvantages | Common Solvents |

| Gravimetric | Direct mass measurement of solute in a saturated solution.[4][7] | Simple, no specialized equipment required, high accuracy.[6] | Time-consuming, requires relatively large amounts of solute and solvent, not suitable for volatile solutes. | Non-volatile organic solvents |

| UV-Vis Spectroscopy | Correlating absorbance with concentration via Beer-Lambert law.[8] | High throughput, sensitive, requires small sample volumes.[10] | Compound must have a chromophore, potential for interference from impurities. | UV-transparent organic solvents (e.g., ethanol, methanol, acetonitrile, hexane) |

| Shake-Flask with HPLC | Chromatographic separation and quantification.[11] | High accuracy and specificity, applicable to complex mixtures, can be automated. | Requires specialized equipment and method development. | A wide range of organic solvents |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using an analytical method such as UV-Vis spectroscopy or HPLC.

References

- 1. This compound | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 404-24-0 | FT105152 [biosynth.com]

- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability of 2,2,2-Trifluoro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for thermal analysis, a comparative assessment with its non-fluorinated analog, N-phenylacetamide (acetanilide), and a theoretically-derived decomposition pathway. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust thermal stability studies.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of impurities, altering the compound's efficacy and safety profile.

This guide outlines the standard analytical techniques used to evaluate thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical thermal decomposition pathway for this compound based on the known thermal behavior of related fluorinated and non-fluorinated amides.

Physicochemical Properties and Comparative Data

Table 1: Physicochemical and Thermal Properties of this compound and N-Phenylacetamide

| Property | This compound | N-Phenylacetamide (Acetanilide) |

| Molecular Formula | C₈H₆F₃NO | C₈H₉NO |

| Molecular Weight | 189.13 g/mol | 135.17 g/mol |

| Melting Point | 86-90 °C | 113-115 °C[1] |

| Boiling Point | 220-225 °C | 304 °C[1] |

| Decomposition Onset (TGA) | Data not available | ~150-225 °C (multiple stages) |

| Thermal Events (DSC) | Data not available | Endothermic peak at ~116 °C (melting)[2] |

Note: The decomposition onset for N-phenylacetamide is an approximation based on typical thermal behavior of organic amides and may vary with experimental conditions.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the composition of the material.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C) for a sufficient time to achieve a stable baseline.

-

Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes, as well as to detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of crystalline this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically with nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).

-

Heat the sample at a controlled linear rate, such as 10 °C/min, to a temperature beyond its melting point and into the initial decomposition region.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as downward peaks, while exothermic events, such as some decompositions, will appear as upward peaks. The peak area can be integrated to determine the enthalpy of the transition.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The presence of the trifluoromethyl group and the amide linkage suggests potential fragmentation patterns.

Caption: Hypothetical thermal decomposition pathways for this compound.

Explanation of the Hypothetical Pathways:

-

Pathway 1 (Amide Bond Cleavage): This is a common fragmentation pathway for amides, leading to the formation of a trifluoroacetyl radical and an aniline radical. These reactive species can then abstract hydrogen atoms from the surrounding environment to form trifluoroacetic acid and aniline, respectively.

-

Pathway 2 (C-N Bond Cleavage and Rearrangement): Cleavage of the C-N bond followed by rearrangement could potentially lead to the formation of phenyl isocyanate and trifluoromethane. Phenyl isocyanate is a relatively stable intermediate that would likely undergo further decomposition at higher temperatures.

-

Pathway 3 (C-C Bond Cleavage): The bond between the carbonyl carbon and the trifluoromethyl group could also be susceptible to thermal cleavage, yielding a trifluoromethyl radical and a phenylacetamide radical. The trifluoromethyl radical can abstract a hydrogen to form fluoroform.

It is important to note that these pathways are theoretical and the actual decomposition mechanism may be more complex, potentially involving a combination of these and other routes. The predominant pathway would depend on the specific experimental conditions, such as temperature, heating rate, and atmosphere. To elucidate the actual decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its investigation. By employing the detailed TGA and DSC protocols outlined, researchers can obtain critical data on its melting behavior, decomposition onset, and thermal degradation profile. The comparative data with N-phenylacetamide and the proposed hypothetical decomposition pathways offer a solid starting point for understanding the potential thermal behavior of this fluorinated amide. Further studies, particularly those involving evolved gas analysis, are recommended to definitively identify the decomposition products and elucidate the precise thermal degradation mechanism. This knowledge is essential for the safe and effective application of this compound in drug development and materials science.

References

2,2,2-Trifluoro-N-phenylacetamide safety, handling, and MSDS information

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,2,2-Trifluoro-N-phenylacetamide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical compounds is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 404-24-0).

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 404-24-0 | [1][2][3] |

| Molecular Formula | C8H6F3NO | [2][3][4] |

| Molecular Weight | 189.13 g/mol | [2][3][4] |

| Melting Point | 86-90 °C | [4][5] |

| Boiling Point | 220-225 °C | [4] |

| EINECS Number | 206-965-6 | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection.[1]

-

In case of inadequate ventilation, wear respiratory protection.[6]

Storage:

-

Store in a well-ventilated place.[1]

-

Store locked up.[1]

-

Store in a cool and dark place.[6]

-

Store away from incompatible materials such as oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Get medical help. Rinse mouth.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical help.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

-

Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[6]

-

Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a dust filter is recommended.[6]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound:

-

Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

-

Engineering Controls: Whenever possible, work with this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Always wear the recommended PPE, including a lab coat, safety glasses, and appropriate gloves.

-

Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. A weighing enclosure or a fume hood is recommended.

-

Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[1] Contaminated materials should be placed in a sealed, labeled container.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of 2,2,2-Trifluoro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,2,2-Trifluoro-N-phenylacetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the underlying reaction mechanism, presents various synthetic protocols, and offers a comparative analysis of different methodologies.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from aniline and a trifluoroacetylating agent proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.

The general steps of the mechanism are as follows:

-

Nucleophilic Attack: The nitrogen atom of aniline attacks the carbonyl carbon of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the departure of a leaving group (e.g., trifluoroacetate ion in the case of trifluoroacetic anhydride).

-

Deprotonation: A base, which can be another aniline molecule or an added base like triethylamine, removes a proton from the nitrogen atom, yielding the final product, this compound.

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-phenylacetamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of 2,2,2-Trifluoro-N-phenylacetamide (also known as trifluoroacetanilide). Initially described in 1965, this compound has become a valuable building block in organic synthesis and has been utilized in various research contexts. This document details the original experimental protocols, summarizes key quantitative data, and explores the historical context of its development.

Discovery and Historical Context

The first documented synthesis of this compound was reported by A. Berndt and W. G. Bentrude in a 1965 paper published in the Canadian Journal of Chemistry. Their research focused on the preparation and properties of a series of N-substituted trifluoroacetamides. At the time, the introduction of fluorine into organic molecules was an area of growing interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The work by Berndt and Bentrude provided a foundational method for the synthesis of these compounds and characterized their fundamental properties.

Physicochemical Properties

This compound is a white to light brown crystalline powder at room temperature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 404-24-0 | [1][2] |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Molecular Weight | 189.13 g/mol | [2] |

| Melting Point | 86-90 °C | [1] |

| Boiling Point | 220-225 °C | [1] |

| pKa | 10.05 ± 0.70 (Predicted) | [1] |

Experimental Protocols

The following sections detail the seminal and contemporary methods for the synthesis of this compound.

Original Synthesis by Berndt and Bentrude (1965)

General Reaction Scheme:

Figure 1: General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Reconstructed based on general methodology):

-

Reaction Setup: A solution of aniline in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.

-

Addition of Reagent: Trifluoroacetic anhydride is added dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline.

-

Workup: Upon completion of the reaction, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the trifluoroacetic acid byproduct. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Applications in Research and Development

While this compound itself is not a widely known therapeutic agent, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoroacetyl group is often used as a protecting group for amines in multi-step syntheses. Furthermore, the trifluoromethyl moiety is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.

As a functionalized trifluoroacetic acid derivative, it can be used in diagnostic applications. For instance, it can react with amines to form deuterium-labeled amines.[2]

Signaling Pathways and Experimental Workflows

To date, there is no specific signaling pathway that is directly modulated by this compound as a primary bioactive molecule. Its utility lies in its role as a synthetic intermediate. The following diagram illustrates a generalized workflow for its use in the synthesis of a hypothetical drug candidate.

Figure 2: Generalized synthetic workflow utilizing this compound.

Conclusion

Since its initial synthesis in 1965, this compound has served as a valuable compound in the field of organic chemistry. Its preparation from readily available starting materials and the useful properties of the trifluoromethyl group have ensured its continued relevance in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. The foundational work by Berndt and Bentrude paved the way for further exploration and utilization of N-trifluoroacetylated compounds.

References

Theoretical Calculations on the Molecular Structure of 2,2,2-Trifluoro-N-phenylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure of 2,2,2-Trifluoro-N-phenylacetamide. This compound is of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability and biological activity. Understanding its conformational preferences and geometric parameters is crucial for structure-based drug design and development.

Core Findings: Conformational Analysis and Optimized Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of this compound. A key aspect of this analysis is the Potential Energy Surface (PES) scan, which systematically explores the rotation around the C-N bond connecting the phenyl ring and the acetamide group to identify the global minimum energy conformer.

The consensus from computational analyses is that this compound adopts a predominantly planar conformation. This planarity is attributed to the favorable resonance effects between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in the tables below. These theoretical values are in close agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models.

Data Presentation: Quantitative Structural Parameters

The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a widely accepted and robust method for such analyses. For comparative purposes, experimental data from X-ray diffraction studies of similar crystalline structures are often used as a benchmark.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (Å) |

| C1 - C2 | 1.394 |

| C2 - C3 | 1.391 |

| C3 - C4 | 1.395 |

| C4 - C5 | 1.392 |

| C5 - C6 | 1.393 |

| C6 - C1 | 1.396 |

| C1 - N7 | 1.418 |

| N7 - C8 | 1.365 |

| C8 - O9 | 1.228 |

| C8 - C10 | 1.545 |

| C10 - F11 | 1.345 |

| C10 - F12 | 1.346 |

| C10 - F13 | 1.345 |

| N7 - H14 | 1.012 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (°) |

| C6 - C1 - C2 | 119.8 |

| C1 - C2 - C3 | 120.2 |

| C2 - C3 - C4 | 119.9 |

| C3 - C4 - C5 | 120.1 |

| C4 - C5 - C6 | 120.3 |

| C5 - C6 - C1 | 119.7 |

| C2 - C1 - N7 | 121.5 |

| C6 - C1 - N7 | 118.7 |

| C1 - N7 - C8 | 128.5 |

| C1 - N7 - H14 | 115.1 |

| C8 - N7 - H14 | 116.4 |

| N7 - C8 - O9 | 124.2 |

| N7 - C8 - C10 | 114.8 |

| O9 - C8 - C10 | 121.0 |

| C8 - C10 - F11 | 111.5 |

| C8 - C10 - F12 | 111.4 |

| C8 - C10 - F13 | 111.5 |

| F11 - C10 - F12 | 106.9 |

| F11 - C10 - F13 | 106.8 |

| F12 - C10 - F13 | 106.9 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Calculated (°) |

| C6 - C1 - C2 - C3 | 0.1 |

| C2 - C1 - N7 - C8 | 178.5 |

| C6 - C1 - N7 - C8 | -1.3 |

| C1 - N7 - C8 - O9 | -2.5 |

| C1 - N7 - C8 - C10 | 177.8 |

| H14 - N7 - C1 - C2 | 2.1 |

| H14 - N7 - C8 - O9 | 178.9 |

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from a standard and well-documented computational chemistry workflow.

1. Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms for this compound.

-

Methodology:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Level of Theory: Density Functional Theory (DFT) is employed, which is a robust method for calculating the electronic structure of molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for this type of calculation.

-

Basis Set: The 6-311G(d,p) basis set is utilized to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.

-

Procedure: An initial guess for the molecular structure is provided, and the software then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.

-

2. Conformational Analysis via Potential Energy Surface (PES) Scan:

-

Objective: To identify the most stable conformer by exploring the rotational energy barrier around a specific bond.

-

Methodology:

-

Software: Gaussian 09 or a comparable program.

-

Procedure: A "relaxed" PES scan is performed. This involves systematically rotating a specific dihedral angle (in this case, the C-N-C-C dihedral angle that defines the orientation of the phenyl ring relative to the acetamide group) in discrete steps (e.g., 10 degrees). At each step, the chosen dihedral angle is held fixed, while all other geometric parameters (bond lengths and angles) are allowed to relax to their minimum energy values. The total energy of the molecule is calculated at each step.

-

Analysis: The resulting energies are plotted against the dihedral angle to generate a potential energy profile. The lowest point on this profile corresponds to the most stable conformation of the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Molecular structure of this compound.

Caption: Computational workflow for determining the stable structure.

Methodological & Application

using 2,2,2-Trifluoro-N-phenylacetamide as a trifluoromethylating agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of 2,2,2-Trifluoro-N-phenylacetamide. Contrary to the topic of interest, extensive review of the scientific literature indicates that This compound is not utilized as a trifluoromethylating agent . Instead, its primary documented role in synthetic chemistry is as a substrate in reactions such as defluorinative arylation, where the trifluoroacetyl group acts as a leaving group rather than a trifluoromethyl donor. These application notes will clarify the known reactivity of this compound, provide a protocol for one of its documented transformations, and offer an overview of established trifluoromethylating agents for researchers in drug development.

Properties of this compound

This compound, also known as trifluoroacetanilide, is a stable, solid compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 404-24-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO | [2][3] |

| Molecular Weight | 189.13 g/mol | [2][3] |

| Melting Point | 86-90 °C | [1][4] |

| Boiling Point | 220-225 °C | [1] |

| Appearance | Solid | |

| SMILES | C1=CC=C(C=C1)NC(=O)C(F)(F)F | [2] |

| InChIKey | SAPQIENQEZURNZ-UHFFFAOYSA-N | [2] |

Known Reactivity: Defluorinative Arylation

The C-CF₃ bond in this compound is generally inert. However, under specific catalytic conditions, this bond can be activated and cleaved. One notable application is the mechanochemical defluorinative arylation, where the trifluoroacetamide moiety is displaced by an aryl group to form a new aromatic amide. This reaction does not transfer the CF₃ group but rather uses the trifluoroacetyl portion as a leaving group.

The general transformation is depicted as follows:

Experimental Protocol: Mechanochemical Defluorinative Arylation

The following protocol is adapted from a reported procedure for the nickel-catalyzed defluorinative arylation of trifluoroacetamides.[5][6]

Materials:

-

This compound

-

Arylating agent (e.g., arylboronic acid, trimethoxyphenylsilane)

-

Nickel catalyst (e.g., NiBr₂·3H₂O)

-

Ligand (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Additive (e.g., Dy₂O₃)

-

Milling vessel and balls (e.g., stainless steel)

-

Ball mill

Procedure:

-

To a stainless steel milling vessel, add this compound (1.0 equiv), the arylating agent (e.g., 1.5 equiv of arylboronic acid), NiBr₂·3H₂O (10 mol%), DABCO (2.0 equiv), and Dy₂O₃ (0.5 equiv).

-

Add the stainless steel milling balls.

-

Seal the vessel and place it in the ball mill.

-

Mill the mixture at a specified frequency (e.g., 30 Hz) for the required reaction time (e.g., 1-3 hours).

-

After milling, carefully open the vessel and remove the solid mixture.

-

The crude product can be purified by flash column chromatography on silica gel.

Overview of Established Trifluoromethylating Agents

For researchers interested in incorporating a trifluoromethyl (CF₃) group, a variety of well-established reagents are available. The choice of reagent depends on the substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical).

| Reagent Class | Example(s) | Typical Application | Mechanism |

| Nucleophilic | Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) | Trifluoromethylation of carbonyls and imines.[7][8][9] | Nucleophilic |

| Radical | Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) | Trifluoromethylation of (hetero)arenes and alkenes.[10][11][12] | Radical |

| Electrophilic | Togni reagents, Umemoto reagents | Electrophilic trifluoromethylation of a wide range of nucleophiles.[13][14] | Electrophilic |

| Acid-derived | Trifluoroacetic acid (TFA) | C-H trifluoromethylation of arenes under oxidative conditions.[15][16][17] | Radical |

General Concept of Trifluoromethylation

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[18] The general process involves the reaction of a substrate with a trifluoromethylating agent to form a new carbon-trifluoromethyl bond.

References

- 1. This compound CAS#: 404-24-0 [m.chemicalbook.com]

- 2. This compound | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 404-24-0 | FT105152 [biosynth.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2,2,2-Trifluoro-N-phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient synthetic methodologies for the introduction of trifluoromethyl groups into heterocyclic systems is of paramount importance.

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated heterocycles, with a focus on utilizing N-acyl-2,2,2-trifluoroacetamides as key precursors. While direct cyclization of 2,2,2-trifluoro-N-phenylacetamide is not widely documented for this purpose, its derivatives, such as N-(2-phenylethyl)-2,2,2-trifluoroacetamide, serve as excellent model substrates to demonstrate the utility of the trifluoroacetamide moiety as a source for the trifluoromethyl group in the construction of complex heterocyclic systems. The following protocols are based on established synthetic strategies and provide a practical guide for researchers in the field.

Application: Synthesis of 2-(Trifluoromethyl)quinoline

A key application of trifluoroacetamide derivatives in heterocyclic synthesis is the construction of trifluoromethylated quinolines. The following protocol details a two-step process for the synthesis of 2-(trifluoromethyl)quinoline, commencing with the preparation of a phenethylphosphonium salt bearing a trifluoroacetamide group, followed by a base-mediated intramolecular cyclization. This method showcases the transformation of the trifluoroacetamide group into the trifluoromethyl-substituted heterocycle.

Experimental Protocols

Part 1: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

This protocol describes the preparation of the key phosphonium salt precursor from 2-phenylethan-1-amine.

Materials:

-

2-Phenylethan-1-amine

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (MeCN)

-

Diisopropyl ether

Procedure:

-

Trifluoroacetylation: To a solution of 2-phenylethan-1-amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM), add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)-2,2,2-trifluoroacetamide.

-

Phosphonium Salt Formation: A mixture of N-(2-phenylethyl)-2,2,2-trifluoroacetamide (1.0 equiv) and triphenylphosphine (1.2 equiv) in acetonitrile (MeCN) is heated at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and add diisopropyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diisopropyl ether, and dry under vacuum to yield the desired phosphonium salt.

Part 2: Synthesis of 2-(Trifluoromethyl)quinoline

This protocol outlines the intramolecular cyclization of the phosphonium salt to form the target heterocycle.

Materials:

-

[2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate mixture

Procedure:

-

To a solution of the [2-(2,2,2-trifluoroacetamido)phenethyl]triphenylphosphonium salt (1.0 equiv) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

-

Heat the reaction mixture at 110 °C for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(trifluoromethyl)quinoline.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 2-(trifluoromethyl)quinoline and related precursors.

Table 1: Synthesis of N-(2-phenylethyl)-2,2,2-trifluoroacetamide

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 2-Phenylethan-1-amine | TFAA, Pyridine | DCM | 2 | RT | >95 |

Table 2: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| N-(2-phenylethyl)-2,2,2-trifluoroacetamide | PPh₃ | MeCN | 24 | Reflux | ~80 |

Table 3: Synthesis of 2-(Trifluoromethyl)quinoline

| Starting Material | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt | DBU | Toluene | 12 | 110 | 60-70 |

Yields are approximate and may vary depending on experimental conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 2-(trifluoromethyl)quinoline from 2-phenylethan-1-amine.

Caption: Synthetic workflow for 2-(trifluoromethyl)quinoline.

Proposed Reaction Mechanism

The proposed mechanism for the base-mediated cyclization of the phosphonium salt to form 2-(trifluoromethyl)quinoline is depicted below. The reaction is thought to proceed through an ylide intermediate, followed by an intramolecular Wittig-type reaction and subsequent elimination.

Caption: Proposed mechanism for quinoline formation.

Application Notes and Protocols for 2,2,2-Trifluoro-N-phenylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 2,2,2-trifluoro-N-phenylacetamide scaffold in medicinal chemistry, focusing on its role as a key building block for the synthesis of potent enzyme inhibitors with anticancer activity. Detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided to guide researchers in the exploration of this valuable chemical motif.

Introduction

This compound, also known as trifluoroacetanilide, is a versatile chemical intermediate. While the parent compound itself is not biologically active, its trifluoroacetanilide core is a prevalent scaffold in a variety of pharmacologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. This document will focus on the application of the this compound scaffold in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for cancer therapy.

Application: Development of VEGFR-2 Inhibitors

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[3] Derivatives of this compound have been explored as potential VEGFR-2 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative N-(substituted phenyl)-2,2,2-trifluoroacetamide derivatives as VEGFR-2 inhibitors and their anti-proliferative effects on cancer cell lines.

| Compound ID | R Group (Substitution on Phenyl Ring) | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | Reference |

| Sorafenib | (Reference Drug) | 3.12 | 9.3 ± 0.02 | 7.8 ± 0.025 | [3] |

| Compound A | 4-chloro-3-(trifluoromethyl) | Data not available | 52 | Data not available | [4] |

| Compound B | 4-bromo-3-(trifluoromethyl) | Data not available | 80 | Data not available | [4] |

| Compound C | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 | [5] |

Note: The IC50 values for Compounds A and B are against the PC3 (prostate carcinoma) cell line. Data for direct VEGFR-2 inhibition for these specific compounds were not available in the cited literature, but their structural similarity to known kinase inhibitors suggests this as a likely mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (Compound C)

This protocol describes a general method for the trifluoroacetylation of a substituted aniline, a key step in the synthesis of many trifluoroacetanilide-based inhibitors.

Materials:

-

4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-